6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 1565120-07-1 . It has a molecular weight of 186.6 . The IUPAC name for this compound is 6-chloro-3-cyclopropylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2O2/c8-5-3-6(11)10(4-1-2-4)7(12)9-5/h3-4H,1-2H2,(H,9,12) . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Photoreaction Studies
Studies have explored the photoreaction behavior of similar compounds to 6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, the acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene, a structurally related compound, produced novel cycloadducts like tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives (Ohkura, Noguchi, & Seki, 1997).
Synthesis of Heterocycles
The synthesis of pyrimidine-annelated heterocycles from similar compounds has been documented. For example, 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil led to the formation of various heterocycles like hexahydrobenzofuro[3,2-d]pyrimidine-2,4-diones (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Research has been conducted on the synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives using related compounds (Hirota, Shirahashi, Senda, & Yogo, 1990).
Molecular Structure Analysis
Investigations on the molecular structure, vibrational spectra, and reactivity of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been performed, providing insights into their physical and chemical properties (Al-Abdullah et al., 2014).
Synthesis of Novel Compounds
Research has been dedicated to synthesizing novel compounds using related structures. For example, the synthesis of anticonvulsant agents from 3-alkyl-6-arylhexahydropyrimldine-2,4-dione derivatives (Çahş & Köksal, 2001).
Conformational Analysis and Docking Studies
Molecular conformational analysis, reactivity, vibrational spectral analysis, and molecular dynamics and docking studies have been conducted on closely related compounds, providing valuable information on their potential as bioactive agents (Al-Omary et al., 2017).
Properties
IUPAC Name |
6-chloro-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-6(11)10(4-1-2-4)7(12)9-5/h3-4H,1-2H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFSZXGUGONTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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